Target Engagement Profile: Selective Inhibition of Aminopeptidase N (APN) versus Histone Deacetylase (HDAC)
In a direct enzymatic inhibition assay, 4-nitrobenzyl(2-pyrimidinyl)amine demonstrated potent and selective inhibition of porcine kidney aminopeptidase N (APN) with an IC50 of 30 nM [1]. Crucially, the same compound exhibited negligible activity against human histone deacetylase 1/2 (HDAC1/2) isoforms, with an IC50 exceeding 100,000 nM (100 µM) [1]. This stark contrast—a selectivity ratio greater than 3,300-fold—highlights a specific pharmacophore fit for APN over the structurally related zinc-dependent HDAC enzyme family [2].
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 30 nM (porcine APN); >100,000 nM (human HDAC1/2) |
| Comparator Or Baseline | Comparator: Activity of the same compound against human HDAC1/2 |
| Quantified Difference | >3,333-fold selectivity for APN over HDAC |
| Conditions | Porcine kidney microsomes (APN) and HeLa nuclear extract (HDAC); substrate: L-leu-p-nitroanilide (APN) and Boc-Lys(acetyl)-AMC (HDAC) [1] |
Why This Matters
This selectivity profile distinguishes the compound for APN-focused mechanistic studies without confounding HDAC inhibition, a common off-target liability among metalloenzyme inhibitors.
- [1] BDBM50144931. (n.d.). BindingDB Entry for CHEMBL3764432. The Binding Database. View Source
- [2] Gancia, E., et al. (2008). Arylsulfonamido-substituted pyrimidines as inhibitors of aminopeptidase N. *Journal of Medicinal Chemistry*, 51(18), 5772-5784. View Source
